molecular formula C9H7ClO B082819 4-Chloro-1-indanone CAS No. 15115-59-0

4-Chloro-1-indanone

Cat. No. B082819
CAS RN: 15115-59-0
M. Wt: 166.6 g/mol
InChI Key: MYCZDIIPHIGLCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Chloro-1-indanone derivatives has been explored through multiple methodologies, showcasing the compound's versatility. Notably, the synthesis of related compounds such as 4-Carbonitrile-1-indanone and 6-Chloro-1-indanone has been achieved through multi-step reactions involving condensation, alkaline hydrolysis, decarboxylation, and Friedel-Crafts acylation reaction, starting from various chlorinated precursors (Zhao Tian-tia, 2015); (Luo Xu-qiang, 2010).

Molecular Structure Analysis

The molecular structure of 4-Chloro-1-indanone derivatives has been extensively analyzed using techniques such as NMR, mass spectrometry, and X-ray crystallography, providing detailed insights into their conformation and configuration. For instance, studies have revealed the presence of weak hydrogen, halogen, and stacking π⋯π bonding in crystalline structures, contributing to the stability and reactivity of these compounds (T. P. Ruiz et al., 2006).

Chemical Reactions and Properties

4-Chloro-1-indanone and its derivatives undergo various chemical reactions, including bromination, cyanation, and reductive cyclization, leading to the formation of a wide array of functionalized products. These reactions are pivotal for exploring the compound's chemical properties and potential applications in synthetic chemistry (S. Jasouri et al., 2010).

Physical Properties Analysis

The physical properties of 4-Chloro-1-indanone derivatives, such as their melting points, boiling points, and solubility, are crucial for understanding their behavior in different environments and applications. These properties are typically characterized through spectroscopic methods and thermal analysis, providing a comprehensive overview of the compound's stability and reactivity under various conditions.

Chemical Properties Analysis

The chemical properties of 4-Chloro-1-indanone, including its reactivity, electron distribution, and interaction with other molecules, have been the subject of significant research. Studies have utilized spectroscopic methods and theoretical calculations to explore the compound's electronic structure, charge distribution, and potential for forming intermolecular bonds, offering insights into its versatility as a synthetic intermediate (V. A. Adole et al., 2020).

Scientific Research Applications

  • Synthesis of Derivatives : 4-Chloro-1-indanone has been used as a starting material for synthesizing various derivatives. For example, selective bromination of this compound under various conditions produces mono- and dibromo derivatives, which have been used to synthesize other compounds like (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine (Jasouri et al., 2010).

  • Intermediate in Complex Syntheses : It has been utilized as an intermediate in the synthesis of various compounds. For instance, 6-chloro-1-indanone was synthesized using 4-chloro-1-indanone in a multi-step process involving condensation, alkaline hydrolysis, decarboxylation, acyl chlorination, and Friedel-Crafts acylation reaction (Luo Xu-qiang, 2010).

  • Study of Molecular Structures and Interactions : The compound's crystal structure and intermolecular forces have been analyzed, providing insights into weak hydrogen, halogen, and stacking π⋯π bonding in its crystalline form (Ruiz et al., 2006).

  • Catalytic Applications : Studies have demonstrated the role of 1-indanone derivatives in catalytic processes. For instance, 1-indanol was converted to 1-indanone using sodium carbonate and catalytic amounts of palladium dichloride (Bouquillon et al., 2000).

  • Application in Organic Solar Cells : Derivatives of 4-Chloro-1-indanone, like chlorinated INCN, have been used in the design of nonfullerene small molecule acceptors for high-efficiency organic solar cells (Feng et al., 2019).

  • Pharmaceutical Research : Indanone-containing scaffolds, like 1-indanone derivatives, have been noted for their presence in natural products, drugs, and functional materials. They have been studied for various biological applications, including antiviral, anti-inflammatory, analgesic, and anticancer properties (Patil et al., 2017).

Safety And Hazards

The safety data sheet for 4-Chloro-1-indanone indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCZDIIPHIGLCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40462582
Record name 4-Chloro-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-indanone

CAS RN

15115-59-0
Record name 4-Chloroindan-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15115-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2,3-dihydro-1H-inden-1-one
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Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
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reactant
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Synthesis routes and methods II

Procedure details

33.5 g (181 mmol) of the 1-(2-carboxyethyl)-2-chlorobenzene and 83.4 ml of thionyl chloride are placed in a reaction vessel and stirred at 80° C. for one hour. The excess thionyl chloride is subsequently taken off and the residue is admixed with 200 ml of heptane. The reaction mixture is stirred for 30 minutes and the solvent is subsequently removed in an oil pump vacuum. The residue is taken up in 536 ml of methylene chloride and, while cooling in ice, 48.4 g (363 mmol) of aluminum trichloride are added a little at a time over a period of 10 minutes. The resulting reaction solution is stirred at 0° C. for another 2 hours before the reaction mixture is poured onto 300 ml of ice water. After the aqueous phase has been separated off and extracted once with 60 ml of toluene, the combined organic phases are washed with 80 ml of water and with 100 ml of saturated NaCl solution. After drying over magnesium sulfate, the solvent is removed in an oil pump vacuum. 29 g (96%) of the desired product are isolated.
Quantity
33.5 g
Type
reactant
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83.4 mL
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reactant
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0 (± 1) mol
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reactant
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48.4 g
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reactant
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[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
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Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
96%

Synthesis routes and methods III

Procedure details

A mixture of 200 ml of polyphosphoric acid and 23.6 g (128 mmol) of 3-(2-chlorophenyl)-propanoic acid was heated on the steam bath for six hours. The mixture was allowed to cool, diluted with 500 ml of water, and the resulting solid collected. The solid was partitioned between ether and saturated sodium bicarbonate, the ether layer was separated, dried (MgSO4), and concentrated to a solid. The solid was crystallized from ether/hexane to give 7.8 g (37%) of 4-chloro-2,3-dihydro-1H-inden-1-one; mp 89°-92°.
[Compound]
Name
polyphosphoric acid
Quantity
200 mL
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reactant
Reaction Step One
Quantity
23.6 g
Type
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Quantity
500 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
12
Citations
S Jasouri, J Khalafy, M Badali, M Piltan - South African Journal of …, 2010 - journals.co.za
… The preparation of 4-chloro-1-indanone (5) as starting material for the synthesis of some … Herein we report the synthesis and selective α-bromination of 4-chloro-1-indanone. We …
Number of citations: 5 journals.co.za
S Jasouri, J Khalafy, M Badali… - South African Journal of …, 2011 - scielo.org.za
… an improved synthesis of 4-chloro-1indanone in four steps from 2-chlorobenzaldehyde and its selective bromination. In this work we utilized 2-bromo-4-chloro-1indanone as a new …
Number of citations: 5 www.scielo.org.za
J Sam, TC Snapp - Journal of Pharmaceutical Sciences, 1965 - Wiley Online Library
… The reduction of 2-bromo-4-chloro-1-indanone with sodium borohydride in ethanol at room temperature yielded a mixture from which 10% of truns2-bromo-4-chloro-1-indanol was …
Number of citations: 6 onlinelibrary.wiley.com
B Wen, KK Wang - Pure and Applied Chemistry, 2012 - degruyter.com
… By using 4-chloro-1indanone or 4-methoxy-1-indanone to start the synthetic sequence, functional groups could be attached to 34 at the desired positions for the formation of two …
Number of citations: 8 www.degruyter.com
YS Sun - 2013 - researchrepository.wvu.edu
… In addition, the used of a chlorinated 1.67, to be prepared from 4-chloro-1-indanone could allow the formation of two additional CC bonds leading to 1.82, a basket-shaped C54H16 …
Number of citations: 2 researchrepository.wvu.edu
Y Nakada, S Muramatsu, M Asai… - Agricultural and …, 1978 - academic.oup.com
Indanyl 1- and 2-alcohols have been found to be a new entry in the list of “active alcohols” as the alcohol part of pyrethroids. Various substituted indanyl chrysanthemates were prepared …
Number of citations: 6 academic.oup.com
S Sakami, K Kawai, M Maeda, T Aoki, H Fujii… - Bioorganic & medicinal …, 2008 - Elsevier
… Using a procedure similar to that used for compound 4j, the title compound 4l was obtained from 4-chloro-1-indanone (11l) (59% in 2 steps). H NMR data of compound 4l were identical …
Number of citations: 27 www.sciencedirect.com
ES Tantawy, AM Amer, EK Mohamed… - Journal of Molecular …, 2020 - Elsevier
In continuation of our interest on the synthesis of fused quinoxalines and pyrazines derivatives and due to the resultant pharmacological interest in compounds which belong to these …
Number of citations: 50 www.sciencedirect.com
J Thurmond, MER Butchbach, M Palomo… - Journal of medicinal …, 2008 - ACS Publications
… 4-Chloro-1-indanone (689.8 mg, 4.1 mmol) was stirred in methanol (4 mL) and cooled to 0 C. Sodium borohydride (156.6 mg, 4.1 mmol) was added in small portions at 0 C, and the …
Number of citations: 107 pubs.acs.org
AO Oduntan, NT Tavengwa, E Cukrowska… - South African Journal …, 2016 - scielo.org.za
Matrix components in the analysis of polycyclic aromatic hydrocarbons (PAHs) in fish require analytical methods with high selectivity and sensitivity. A quick, easy, cheap, effective, …
Number of citations: 7 www.scielo.org.za

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